molecular formula C10H5F3N2O3 B2398229 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one CAS No. 1630763-62-0

5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one

Cat. No.: B2398229
CAS No.: 1630763-62-0
M. Wt: 258.156
InChI Key: HUDGRUOCZMRMOU-UHFFFAOYSA-N
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Description

5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one is a heterocyclic compound that contains an oxazole ring substituted with an amino group and a trifluorophenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with 5-amino-1,2-oxazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring facilitates its incorporation into biological systems. The amino group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-chloro-N-(2,3,4-trifluorophenyl)benzamide
  • 3’,4’,5’-trifluorobiphenyl-2-amine
  • 5-amino-2-chloro-N-(2,3,4-trifluorophenyl)benzamide

Uniqueness

Compared to similar compounds, 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one is unique due to its oxazole ring structure, which imparts distinct electronic properties and reactivity. The trifluorophenyl group also enhances its stability and binding affinity in biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-2-(2,3,4-trifluorobenzoyl)-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-5-2-1-4(8(12)9(5)13)10(17)15-7(16)3-6(14)18-15/h1-3H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDGRUOCZMRMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N2C(=O)C=C(O2)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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